REACTION_CXSMILES
|
COC1C=C(C=C([N+]([O-])=O)C=1OC)C(Cl)=NC.N1NN=NC=1[C:23]1[C:24]([C:29]([F:32])([F:31])[F:30])=[N:25][CH:26]=[CH:27][CH:28]=1>N1C=CC=CC=1>[F:30][C:29]([F:32])([F:31])[C:24]1[CH:23]=[CH:28][CH:27]=[CH:26][N:25]=1
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Name
|
3,4-Dimethoxy-N-methyl-5-nitro-benzimidoyl chloride
|
Quantity
|
0.28 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=NC)Cl)C=C(C1OC)[N+](=O)[O-]
|
Name
|
3-(2H-tetrazol-5-yl)-2-(trifluoromethyl)pyridine
|
Quantity
|
0.215 g
|
Type
|
reactant
|
Smiles
|
N=1NN=NC1C=1C(=NC=CC1)C(F)(F)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
82.5 (± 7.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
preheated to 50° C
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature until nitrogen evolution
|
Type
|
ADDITION
|
Details
|
The mixture was then poured onto water (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (25 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NC=CC=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |